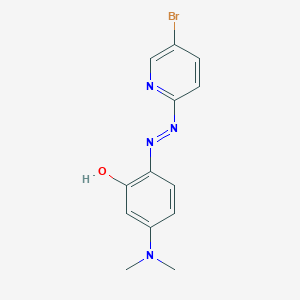

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(5-bromopyridin-2-yl)diazenyl]-5-(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c1-18(2)10-4-5-11(12(19)7-10)16-17-13-6-3-9(14)8-15-13/h3-8,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIGBQNXJNNICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560089 | |

| Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50783-82-9 | |

| Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, commonly known as 5-Br-PADAP. This pyridylazo dye is a highly sensitive chromogenic reagent critical for the spectrophotometric determination of various metal ions. This guide is intended for researchers and professionals in chemistry and drug development, offering detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Key sections cover the principles of synthesis via diazotization and azo coupling, step-by-step experimental procedures, and a full suite of characterization techniques including UV-Vis, FT-IR, NMR, and Mass Spectrometry.

Introduction

This compound (5-Br-PADAP) belongs to the family of pyridylazo dyes, which are renowned for their ability to form intensely colored chelates with metal ions.[1] This property makes them invaluable in analytical chemistry for the quantitative determination of trace metals. The extended π-conjugated system, created by the azo group (–N=N–) linking a substituted pyridine ring and a dimethylaminophenol ring, is responsible for its strong visible light absorption.[2] The synthesis of 5-Br-PADAP is a classic example of a two-step diazotization and azo coupling reaction, a cornerstone of dye chemistry.[2] Accurate synthesis and rigorous characterization are paramount to ensure the reagent's purity and performance in sensitive analytical applications. This guide provides a self-validating framework for its preparation and quality control.

Synthesis Methodology

Principle of Synthesis

The synthesis of 5-Br-PADAP is achieved through a two-stage process:

-

Diazotization: The primary aromatic amine, 2-amino-5-bromopyridine, is converted into a reactive aryldiazonium salt. This is accomplished by reacting the amine with nitrous acid (HNO₂) in a cold, acidic medium.[3] Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] This reaction is critically temperature-dependent and must be maintained between 0-5 °C to prevent the unstable diazonium salt from decomposing and undesirably yielding a phenol.[2]

-

Azo Coupling: The resulting electrophilic diazonium salt is immediately reacted with the electron-rich coupling agent, 3-(dimethylamino)phenol. This reaction is an electrophilic aromatic substitution.[4] The dimethylamino and hydroxyl groups on the phenol ring are strong activating groups, directing the substitution to the para position relative to the hydroxyl group. The reaction is typically carried out in a slightly alkaline solution to deprotonate the phenol, forming the more strongly activating phenoxide ion, which enhances the rate of coupling.[4]

Reagents and Materials

| Reagent/Material | Formula | CAS No. | Purity | Notes |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 1072-97-5 | >98% | Irritant.[5][6] |

| 3-(Dimethylamino)phenol | C₈H₁₁NO | 99-07-0 | >98% | Harmful if swallowed.[7] |

| Sodium Nitrite | NaNO₂ | 7632-00-0 | ACS Grade | Oxidizer, toxic. |

| Hydrochloric Acid, concentrated | HCl | 7647-01-0 | ~37% | Corrosive. |

| Sodium Hydroxide | NaOH | 1310-73-2 | ACS Grade | Corrosive. |

| Ethanol | C₂H₅OH | 64-17-5 | 95% or Absolute | Flammable. |

| Deionized Water | H₂O | 7732-18-5 | - | - |

| Ice | H₂O | - | - | - |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.[8][9] 2-Amino-5-bromopyridine is a skin and eye irritant and may cause respiratory irritation.[5][6][10] 3-(Dimethylamino)phenol and its precursors can be harmful if swallowed or inhaled.[7][11]

Experimental Protocol

Step A: Diazotization of 2-Amino-5-bromopyridine

-

In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of 2-amino-5-bromopyridine in 20 mL of deionized water and 3 mL of concentrated hydrochloric acid.[10] Stir until a clear solution is obtained.

-

Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C. This is a critical step, as diazonium salts are unstable at higher temperatures.[2][12]

-

In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold 2-amino-5-bromopyridine solution over 15-20 minutes using a dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the diazotization is complete. The resulting solution contains the 5-bromo-2-pyridyldiazonium chloride intermediate and should be used immediately in the next step.

Step B: Azo Coupling with 3-(Dimethylamino)phenol

-

In a 500 mL beaker, dissolve 1.37 g (0.01 mol) of 3-(dimethylamino)phenol in 50 mL of 1 M sodium hydroxide solution.

-

Cool this solution in an ice bath to below 5 °C with constant stirring. The alkaline conditions generate the phenoxide ion, which is a more potent nucleophile for the coupling reaction.[4]

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step A to the cold 3-(dimethylamino)phenol solution.

-

A deep red or violet precipitate of 5-Br-PADAP should form immediately.

-

Maintain the reaction mixture in the ice bath and continue stirring for 30-45 minutes to ensure the coupling reaction goes to completion.

-

Adjust the pH of the mixture to approximately 7-8 using dilute HCl or NaOH as needed.

Purification and Isolation

-

Collect the crude 5-Br-PADAP precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and impurities.

-

The primary method for purification is recrystallization. Dissolve the crude product in a minimum amount of hot ethanol (or an ethanol-water mixture).

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the purified product.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature (~40-50 °C).

-

Weigh the final product and calculate the percentage yield.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 5-Br-PADAP.

Physicochemical Characterization

Purpose of Characterization

Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized 5-Br-PADAP. This validation ensures the reliability of the compound for its intended use in sensitive analytical methods. A combination of spectroscopic and analytical techniques is employed.

Analytical Techniques and Expected Results

3.2.1 Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within the conjugated system of the dye. The wavelength of maximum absorbance (λmax) is a key characteristic.

-

Procedure: A dilute solution of 5-Br-PADAP is prepared in a suitable solvent (e.g., ethanol or methanol) and the spectrum is recorded.

-

Expected Result: The reagent typically exhibits a strong absorption band in the visible region. For the related compound 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), λmax is reported around 443 nm.[13] The complex with metal ions shows a significant bathochromic (red) shift, with λmax values often appearing between 550-600 nm.[14][15][16]

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Procedure: The spectrum of the solid sample is typically recorded using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Expected Result: Key vibrational bands are expected for the N=N (azo) stretch, C=N and C=C stretches of the aromatic rings, C-N (dimethylamino) stretch, C-Br stretch, and O-H stretch (phenol).

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure by providing information about the chemical environment of each proton and carbon atom.

-

Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed.

-

Expected Result: The ¹H NMR spectrum should show distinct signals for the aromatic protons on both the pyridyl and phenol rings, as well as a singlet for the methyl protons of the dimethylamino group. The ¹³C NMR spectrum will show corresponding signals for each unique carbon atom in the molecule.

3.2.4 Mass Spectrometry (MS) MS provides the molecular weight of the compound, confirming its elemental composition.

-

Procedure: A suitable ionization technique (e.g., ESI, Electrospray Ionization) is used to generate the molecular ion.

-

Expected Result: The mass spectrum should display a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. For 5-Br-PADAP (C₁₃H₁₃BrN₄O), the expected monoisotopic mass is approximately 320.03 g/mol , showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Summary of Characterization Data

| Technique | Parameter | Expected Value for 5-Br-PADAP (or related structures) |

| Molecular Formula | - | C₁₃H₁₃BrN₄O |

| Molecular Weight | g/mol | 320.18 (Average), 320.03 (Monoisotopic) |

| UV-Vis | λmax (in Ethanol) | ~440-460 nm |

| FT-IR | Wavenumber (cm⁻¹) | ~1580-1610 (Aromatic C=C, C=N), ~1400-1450 (N=N), ~1250 (C-N), ~1100-1200 (C-O), ~550-650 (C-Br) |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H's: ~6.5-8.5 ppm; N(CH₃)₂: ~3.0 ppm (singlet); OH: Broad signal |

| Mass Spec (ESI+) | m/z | ~321.04 / 323.04 [M+H]⁺ (showing ~1:1 ratio for Br isotopes) |

| Appearance | - | Red to violet crystalline powder |

Characterization Workflow Diagram

Caption: Workflow for the characterization of 5-Br-PADAP.

Conclusion

This guide has detailed a reliable and well-established methodology for the synthesis of the chromogenic reagent this compound (5-Br-PADAP). By adhering to the principles of controlled diazotization and efficient azo coupling, a high-purity product can be consistently obtained. The comprehensive characterization workflow outlined herein provides the necessary framework for verifying the molecular identity and purity of the synthesized compound, ensuring its suitability for high-sensitivity analytical applications. The emphasis on the rationale behind critical process parameters, such as temperature and pH control, equips the researcher with the foundational knowledge for successful and safe execution.

References

- Vertex AI Search. 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet.

- Santa Cruz Biotechnology. 2-Amino-5-bromopyridine - Material Safety Data Sheet.

- Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet.

- PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622.

- Fisher Scientific. 2-Amino-5-bromopyridine Safety Data Sheet.

- Sigma-Aldrich. N,N-Dimethyl-m-aminophenol Safety Data Sheet.

- Quest Journals. Spectrophotometric Determination of Thorium (Iv) Ions In Acidic Solutions Using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.

- Acros Organics. 3-Diethylaminophenol Material Safety Data Sheet.

- Sigma-Aldrich. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97%.

- 3M. Safety Data Sheet.

- Fisher Scientific. 3-Dimethylaminophenol Safety Data Sheet.

- ResearchGate. Zero and third order spectra of the naphthalene-Pb-(5-Br-PADAP)-TPB....

- ResearchGate. On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.

- Analyst (RSC Publishing). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)....

- Wikipedia. Azo coupling.

- Tokyo Chemical Industry (India) Pvt. Ltd. 3-(Dimethylamino)phenol | 99-07-0.

- Biocompare.com. 5-Br-PADAP from Aladdin Scientific.

- PubMed. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties.

- ResearchGate. The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium.

- Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine.

- Benchchem. Synthesis of Azo Dyes via Diazotization and Coupling Reactions.

- Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

- Organic Chemistry Portal. Diazotisation.

- The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye.

- Chemistry LibreTexts. 14.4: Diazotization of Amines.

- Canadian Science Publishing. On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.

- Fine Chemicals. This compound.

- 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis.

- ResearchGate. Structure reagent of 5-Br-PADAP.

- Analytical Methods (RSC Publishing). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP.

- Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.

- ResearchGate. Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium.

- Patsnap. Preparation method of 3-(N,N-dimethylamino)phenol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-(5-溴-2-吡啶偶氮)-5-二乙氨基酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. questjournals.org [questjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI) and its application to the sequential determination of chromium(III) and chromium(VI) in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

Introduction: The Role and Significance of 5-Br-PADAP

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly abbreviated as 5-Br-PADAP, is a highly sensitive chromogenic agent belonging to the family of pyridylazo dyes. Its molecular structure, featuring a phenolic hydroxyl group, a diethylamino group, and a pyridine ring interconnected by an azo bridge, makes it an exceptional tridentate ligand for a multitude of metal ions. This unique architecture is the foundation of its widespread use in analytical chemistry, particularly for the spectrophotometric determination of trace metals such as uranium, chromium, nickel, and cadmium.

The compound's utility is derived from its ability to form intensely colored and stable chelate complexes with metal ions. This guide provides a comprehensive overview of the core physicochemical properties of 5-Br-PADAP, offering both foundational data and the experimental context necessary for its effective application in research and development.

Core Physicochemical Characteristics

A summary of the fundamental physicochemical properties of 5-Br-PADAP is presented below. These values are critical for its handling, storage, and application in various analytical methodologies.

| Property | Value | Source(s) |

| Chemical Name | 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | |

| Synonym(s) | 5-Br-PADAP, Bromo-PADAP | |

| CAS Number | 14337-53-2 | |

| Molecular Formula | C₁₅H₁₇BrN₄O | |

| Molecular Weight | 349.23 g/mol | |

| Appearance | Dark orange-red to very dark red/purple crystalline powder | |

| Melting Point | 157-158 °C | |

| Storage Temperature | 2-8°C |

Solubility Profile

The solubility of 5-Br-PADAP is a direct consequence of its molecular structure. The molecule possesses a significant hydrophobic character due to the brominated pyridine ring and the diethylaminophenol moiety.

-

Aqueous Solubility : It is considered insoluble in water. This low aqueous solubility is a key factor in methodologies that employ solid-phase extraction or require dissolution in organic media.

-

Organic Solubility : 5-Br-PADAP is soluble in various organic solvents, including ethanol, acetone, acetic acid, and dimethylformamide (DMF). This characteristic is leveraged when preparing stock solutions for analytical assays. For instance, studies on its uranium complex often utilize ethanol or DMF to ensure the solubility of both the reagent and the resulting metal complex.

The poor water solubility has led to the development of sulfonated derivatives, such as 5-Br-PAPS, which are water-soluble and can be used in purely aqueous systems without the need for organic co-solvents.

Acid-Base Equilibria (pKa)

The acid-base properties of 5-Br-PADAP are pivotal to its function as a metal indicator. The molecule has two primary sites for protonation/deprotonation: the phenolic hydroxyl group (-OH) and the nitrogen atoms within the pyridine ring and azo group. These equilibria are pH-dependent and directly influence the molecule's electronic structure, color, and chelating ability.

The formation of metal complexes with 5-Br-PADAP is highly pH-sensitive. The deprotonation of the phenolic hydroxyl group is typically required for chelation to occur, creating an anionic oxygen donor that coordinates strongly with the metal ion. Therefore, precise pH control is a critical parameter in any analytical method utilizing this reagent to ensure optimal complex formation and reproducibility.

Caption: Acid-base equilibria of 5-Br-PADAP.

Spectroscopic Properties and Chelation

5-Br-PADAP is a chromogenic reagent, meaning it undergoes a distinct color change upon forming a complex with a metal ion. This property is the basis for its use in spectrophotometry.

UV-Visible Absorption

-

Free Ligand : The free 5-Br-PADAP reagent exhibits a maximum absorbance (λmax) at approximately 443 nm in its neutral form.

-

Metal Complexes : Upon chelation with a metal ion, a significant bathochromic (red) shift in the λmax is observed. This shift is due to the formation of a new molecular entity with an altered electronic structure. The resulting complexes are intensely colored, allowing for highly sensitive detection. For example, the uranium(VI) complex shows a λmax around 578 nm, well-separated from the absorbance of the free ligand.

Molar Absorptivity (ε)

The sensitivity of a spectrophotometric method is quantified by the molar absorptivity of the analyte. 5-Br-PADAP-metal complexes are characterized by exceptionally high molar absorptivity values, signifying their ability to detect very low concentrations of metal ions.

| Complex | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Uranium(VI) Complex | 578 | ~74,000 |

| Chromium(III/VI) Complex | 580 | ~26,400 |

| Lead(II)-TPB Complex | - | ~75,000 |

Data compiled from sources.

Mechanism of Chelation and Analysis

5-Br-PADAP acts as a tridentate ligand, coordinating to a central metal ion through the pyridyl nitrogen, one of the azo nitrogen atoms, and the deprotonated phenolic oxygen. This three-point attachment forms stable five- and six-membered chelate rings, a thermodynamically favorable arrangement known as the chelate effect. The general workflow for using 5-Br-PADAP in a quantitative analysis involves several key steps.

Caption: General workflow for metal ion determination using 5-Br-PADAP.

Lipophilicity: Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, or "fat-loving" character. It is a critical parameter in drug development for predicting membrane permeability and in environmental science for assessing bioaccumulation.

-

Predicted Value : The computationally predicted XLogP3 value for 5-Br-PADAP is approximately 4.4. This high positive value confirms its hydrophobic and lipophilic nature, consistent with its poor water solubility and preference for nonpolar environments.

Experimental Protocols

The following section provides standardized, step-by-step protocols for the characterization of key physicochemical properties of 5-Br-PADAP.

Protocol 1: Determination of UV-Vis Absorption Spectrum and Molar Absorptivity

Objective: To determine the λmax and molar absorptivity (ε) of a 5-Br-PADAP-metal complex (e.g., with Cu²⁺).

Materials:

-

5-Br-PADAP

-

Ethanol (spectroscopic grade)

-

Copper(II) sulfate pentahydrate

-

Buffer solution (e.g., acetate buffer, pH 5.5)

-

Volumetric flasks, pipettes

-

Dual-beam UV-Vis spectrophotometer and quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a 1 mM 5-Br-PADAP Stock Solution: Accurately weigh 34.92 mg of 5-Br-PADAP and dissolve it in ethanol in a 100 mL volumetric flask. Fill to the mark with ethanol.

-

Prepare a 10 mM Cu²⁺ Stock Solution: Accurately weigh 249.7 mg of CuSO₄·5H₂O and dissolve it in deionized water in a 100 mL volumetric flask.

-

Prepare a Reagent Blank: In a 10 mL volumetric flask, add 5 mL of buffer solution and 100 µL of the 5-Br-PADAP stock solution. Dilute to the mark with a 50:50 ethanol/water mixture.

-

Prepare the Complex Solution: In a separate 10 mL volumetric flask, add 5 mL of buffer solution, 100 µL of the 5-Br-PADAP stock solution, and 1 mL of the 10 mM Cu²⁺ stock solution (to ensure a large excess of metal). Dilute to the mark with a 50:50 ethanol/water mixture and allow 15 minutes for full color development.

-

Scan the Spectrum: Using the reagent blank to zero the spectrophotometer, scan the absorbance of the complex solution from 350 nm to 700 nm to determine the λmax.

-

Determine Molar Absorptivity:

-

Prepare a series of standard solutions with a fixed, excess concentration of Cu²⁺ and varying concentrations of 5-Br-PADAP (e.g., 2 µM to 10 µM).

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot absorbance versus the concentration of 5-Br-PADAP.

-

The slope of the resulting line, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity (ε), as the path length (b) is 1 cm.

-

Protocol 2: Determination of Octanol-Water Partition Coefficient (Log P)

Objective: To experimentally determine the Log P of 5-Br-PADAP using the OECD Guideline 107 shake-flask method.

Materials:

-

5-Br-PADAP

-

1-Octanol (reagent grade, pre-saturated with water)

-

Deionized water (pre-saturated with 1-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of 1-octanol and deionized water for 24 hours. Allow the layers to separate completely. This ensures that each phase is mutually saturated with the other before the experiment begins.

-

Prepare Stock Solution: Prepare a stock solution of 5-Br-PADAP in the pre-saturated 1-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy).

-

Partitioning:

-

Add a known volume of the octanol stock solution and a known volume of the pre-saturated water to a centrifuge tube (e.g., 5 mL of each).

-

Cap the tube and shake vigorously for 5-10 minutes at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation: Centrifuge the mixture at high speed for 15-20 minutes to ensure complete separation of the two immiscible phases.

-

Concentration Measurement:

-

Carefully withdraw an aliquot from the aqueous phase and the octanol phase.

-

Determine the concentration of 5-Br-PADAP in each phase using UV-Vis spectrophotometry against a pre-established calibration curve for each solvent. A dilution of the octanol phase may be necessary.

-

-

Calculate Log P: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

P = [5-Br-PADAP]octanol / [5-Br-PADAP]water

-

Log P = log₁₀(P)

-

The experiment should be repeated at least twice to ensure reproducibility.

-

Conclusion

The physicochemical properties of 5-Br-PADAP—specifically its defined molecular structure, poor aqueous solubility, high lipophilicity, and profound chromogenic response to metal ions—establish it as a powerful and sensitive reagent in analytical chemistry. A thorough understanding of these characteristics, from its pH-dependent equilibria to its spectroscopic behavior, is essential for the development of robust, accurate, and reproducible analytical methods. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging the unique capabilities of this versatile compound.

References

- EvitaChem. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.

- Biosynth. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | 14337-53-2 | FB71704.

- Chem-Impex. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.

- ChemBK. 2-(5-BROMO-2-PYRIDYLAZO)-5-(DIETHYLAMINO)PHENOL.

- Ottokemi. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97%.

- ECHEMI. 14337-53-2, 5-Br-PADAP Formula.

- Analyst (RSC Publishing). *2-(5-bromo-2-pyridylazo)

Spectroscopic data of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (UV-Vis, NMR)

An In-depth Technical Guide to the Spectroscopic Profile of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, commonly abbreviated as 5-Br-PADAP in scientific literature, is a highly sensitive chromogenic agent belonging to the pyridylazo class of dyes. These compounds are renowned for their ability to form intensely colored chelates with a wide array of metal ions. This characteristic makes 5-Br-PADAP an invaluable reagent in analytical chemistry, particularly for the spectrophotometric determination of trace metals such as uranium, cadmium, and chromium.

The efficacy of 5-Br-PADAP as an analytical reagent is fundamentally linked to its molecular structure and the resulting electronic properties. Understanding its spectroscopic signature through techniques like UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy is not merely an academic exercise; it is crucial for method development, quality control, and interpreting its interactions in complex matrices. This guide provides a detailed examination of the UV-Vis and NMR spectroscopic data of 5-Br-PADAP, grounded in established principles and supported by experimental insights for researchers, scientists, and professionals in drug development and analytical sciences.

Molecular Structure and Physicochemical Properties

The structure of 5-Br-PADAP features three key functional components: a bromine-substituted pyridine ring, an azo (-N=N-) linkage, and a dimethylaminophenol group. This arrangement creates a terdentate ligand system capable of coordinating with metal ions through the pyridyl nitrogen, one of the azo nitrogens, and the phenolic oxygen.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of 5-Br-PADAP

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonym(s) | 5-Br-PADAP | |

| CAS Number | 50783-82-9 | |

| Molecular Formula | C₁₃H₁₃BrN₄O | |

| Molecular Weight | 321.17 g/mol | |

| Appearance | Red crystalline powder | |

| Melting Point | 157-158 °C |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the cornerstone technique for analytical methods involving 5-Br-PADAP. The molecule's extended system of conjugated pi (π) electrons across the pyridyl and phenol rings, linked by the azo bridge, is responsible for its strong absorption of light in the visible spectrum.

Theoretical Principles: Electronic Transitions

The observed color and UV-Vis spectrum of 5-Br-PADAP are primarily due to two types of electronic transitions:

-

π → π* Transitions: These are high-energy transitions involving the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals. They are characteristic of conjugated systems and typically result in strong absorption bands. For similar azo dyes, these transitions are often observed in the UV or near-visible region.

-

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital. They are typically lower in energy and have a much lower molar absorptivity (intensity) than π → π* transitions.

The position and intensity of these absorption bands are highly sensitive to the chemical environment, including solvent polarity and, most critically, pH. The phenolic hydroxyl group and the pyridyl nitrogen atom can be protonated or deprotonated, altering the electronic structure of the molecule and causing significant shifts in the absorption maximum (λmax).

Experimental Protocol: Acquiring a UV-Vis Spectrum

The following protocol outlines a self-validating procedure for obtaining a reliable UV-Vis spectrum of 5-Br-PADAP.

Caption: Standard workflow for UV-Vis spectroscopic analysis of 5-Br-PADAP.

Causality Behind Experimental Choices:

-

Solvent Selection: Ethanol or DMSO are chosen for the stock solution due to the compound's good solubility. The working solution's solvent must be miscible and transparent in the wavelength range of interest. For analytical applications, aqueous buffers are common to control pH, often with a surfactant like Triton X-100 to enhance solubility and stability of metal complexes.

-

Concentration: The target absorbance of 0.2-0.8 ensures the measurement is within the linear range of the Beer-Lambert Law, providing quantitative accuracy.

-

Baseline Correction: This step is critical as it electronically subtracts the absorbance of the solvent and cuvette, ensuring that the final spectrum represents only the absorbance of the analyte (5-Br-PADAP).

Spectral Data and Interpretation

The UV-Vis spectrum of 5-Br-PADAP is characterized by a strong absorption band in the visible region. The exact λmax is solvent-dependent.

Table 2: UV-Vis Absorption Data for 5-Br-PADAP and its Analogue

| Compound | Solvent/Conditions | λmax (nm) | Reference |

| 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | Not specified | 443 | |

| Metal Complexes of 5-Br-PADAP | Aqueous buffer, pH dependent | 550 - 580 |

Interpretation: The free ligand (uncomplexed 5-Br-PADAP) exhibits its primary absorption maximum around 440-450 nm. Upon chelation with a metal ion, the electronic structure of the ligand is significantly perturbed. This leads to a large bathochromic shift (a shift to a longer wavelength) of the λmax into the 550-580 nm range. This distinct color change is the basis for its use in colorimetric analysis. The high molar absorptivities of these metal complexes, often in the range of 1 x 10⁵ L mol⁻¹ cm⁻¹, contribute to the high sensitivity of analytical methods using this reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of 5-Br-PADAP, confirming the connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Theoretical Principles

-

¹H NMR: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms (like O, N, Br) and aromatic rings deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The integration of a signal is proportional to the number of protons it represents.

-

¹³C NMR: The principles are similar to ¹H NMR, but with a much wider chemical shift range. Spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single line, simplifying the spectrum. The intensity of a ¹³C signal is not reliably proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE) and long relaxation times.

Experimental Protocol: Acquiring an NMR Spectrum

Caption: Standard workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

-

Deuterated Solvent: Solvents where hydrogen is replaced by deuterium (e.g., CDCl₃, DMSO-d₆) are used because deuterium is not detected in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals.

-

DMSO-d₆: This is often a preferred solvent for compounds with acidic protons (like the -OH group on 5-Br-PADAP). In chloroform (CDCl₃), this proton signal can be very broad or exchange away, whereas in DMSO it often appears as a sharp, observable singlet.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved NMR peaks.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure of 5-Br-PADAP and typical chemical shifts for analogous compounds, the following ¹H NMR spectrum can be predicted.

Table 3: Predicted ¹H NMR Data for 5-Br-PADAP (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10.0 - 12.0 | Singlet (broad) | 1H | Phenolic -OH | Hydrogen bonding and acidity cause a significant downfield shift; signal is often broad. |

| ~ 8.4 - 8.6 | Doublet | 1H | Pyridyl H (position 6) | Adjacent to the pyridyl nitrogen, making it the most deshielded aromatic proton. |

| ~ 7.8 - 8.0 | Doublet of Doublets | 1H | Pyridyl H (position 4) | Coupled to two neighboring protons. |

| ~ 7.0 - 7.5 | Multiplet | 3H | Pyridyl H (position 3) and Phenol H's | Aromatic protons on both rings fall in this general region. |

| ~ 3.0 - 3.2 | Singlet | 6H | -N(CH₃)₂ | Aliphatic protons on nitrogen; appears as a single peak as both methyl groups are equivalent. |

Predicted ¹³C NMR Spectral Data and Interpretation

The 5-Br-PADAP molecule is asymmetric, so all 11 carbon atoms in the aromatic and azo framework are unique. The two methyl carbons of the dimethylamino group are equivalent. Therefore, a total of 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Data for 5-Br-PADAP

| Chemical Shift (δ, ppm) | Number of Carbons | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | 150 - 165 | 3 | C-O, C-N (pyridyl), C-N=N | Carbons directly attached to highly electronegative atoms (O, N) are strongly deshielded. | | 135 - 150 | 2 | Aromatic C-H (pyridyl) | Aromatic carbons in the electron-deficient pyridine ring. | | 110 - 130 | 5 | Aromatic C-H (phenol), C-Br | Standard range for aromatic carbons in the electron-rich phenol ring and the carbon bearing the bromine. | | ~ 40 | 2 | -N(CH₃)₂ | Aliphatic carbons attached to nitrogen. |

Integrated Applications in Research

The spectroscopic data of 5-Br-PADAP are not standalone curiosities; they are integral to its application in scientific research.

-

Structural Verification: Following synthesis, NMR and UV-Vis spectroscopy are the primary methods used to confirm that the correct molecular structure has been produced.

-

Purity Assessment: The sharpness of NMR peaks and the absence of extraneous signals can indicate the purity of a synthesized batch.

-

Quantitative Analysis: UV-Vis spectroscopy forms the basis of quantitative methods. By creating a calibration curve of absorbance versus concentration at the λmax of a metal-5-Br-PADAP complex, unknown concentrations of that metal in a sample can be determined with high sensitivity.

-

Mechanistic Studies: By monitoring changes in the UV-Vis or NMR spectra upon addition of metal ions, researchers can study the stoichiometry (metal-to-ligand ratio) and stability of the resulting complexes, providing insight into the chelation mechanism.

Conclusion

This compound possesses a rich spectroscopic profile that is directly related to its function as a high-performance analytical reagent. Its strong absorbance in the visible spectrum, which undergoes a predictable and significant bathochromic shift upon metal chelation, makes it ideal for UV-Vis-based quantitative analysis. Concurrently, NMR spectroscopy provides the definitive structural fingerprint, enabling researchers to confirm its identity and purity. A thorough understanding of both techniques is essential for any scientist seeking to leverage the powerful capabilities of this versatile chromogenic agent.

References

- Ding, M., et al. (2000). Simultaneous separation and determination of mercury(II) and other heavy metals by ion chromatography with on-line column enrichment and post-column derivatization. Journal of Chromatography A, 884(1-2), 261-268.

- Geary, W. J., & Larive, C. K. (1963). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II. Spectrophotometric and solvent-extraction studies of complex formations. Analyst, 88, 564-568.

- Geary, W. J., & Larive, C. K. (1963). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part I. Synthesis and spectroscopic examination of reagents and some chelates. Analyst, 88, 558-563.

- Ohtsu, H., et al. (2001). UV-Visible and 1H NMR Spectroscopic Studies on Direct Chelate Formation between Alkaline Earth Metal Ions and 1-(2-Pyridylazo)-2-naphthol or 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol in Acetonitrile. Analytical Sciences, 17(4), 517-522.

- Semantic Scholar. (n.d.). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II. Spectrophotometric and solvent-extraction studies of complex formations.

- Al-Adilee, K. J., & Ali, A. A. (2017). Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes. Journal of Al-Nahrain University, 20(2), 23-31.

- Santos, W. G., et al. (2024). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. ACS Omega.

- Santos, W. G., et al. (2024). (PDF) Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. ResearchGate.

- Johnson, D. A., & Florence, T. M. (1988). On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Canadian Journal of Chemistry, 66(3), 401-405.

- Johnson, D. A., & Florence, T. M. (1988). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate.

- Das, S., et al. (2013). Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8. ResearchGate.

- Bao, X., Zhang, X., & Wang, F. (2009). Solvent Effect on UV-Vis Spectra of 5-Br-PADAP. Chinese Journal of Applied Chemistry. Available from: Chinese Journal of Applied Chemistry.

- Karipcin, F., & Kabalcilar, E. (2006). Spectroscopic and Thermal Studies on Solid Complexes of 4-(2-pyridylazo)resorcinol with Some Transition Metals. Acta Chimica Slovenica, 53, 249-254.

- Abu-Zuhri, A. Z. (n.d.). PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah National University.

- Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97%.

- Menek, N., Topçu, C., & Uçar, M. (2011). (PDF) Voltammetric and spectrophotometric studies of 2-(5-bromo-2-pyridylazo)5-diethylamino)phenol copper(II) complex. ResearchGate.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0287527).

- Puzanowska-Tarasiewicz, H., et al. (1985). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)

An In-depth Technical Guide to the Solubility and Stability of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Introduction

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, a member of the pyridylazo dye family, is a highly sensitive chromogenic reagent. Its utility is most pronounced in the field of analytical chemistry, particularly for the spectrophotometric determination of trace metal ions. The formation of intensely colored chelates with various metal ions allows for their quantification at low concentrations. A closely related and more extensively studied analogue is 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), which shares a similar molecular backbone and exhibits comparable analytical properties. This guide will focus on the dimethylamino variant while drawing correlative insights from its diethylamino counterpart where specific data is limited.

Understanding the solubility and stability of this reagent is paramount for its effective application. These properties dictate its storage, handling, formulation for analytical procedures, and the reliability of the results obtained. This document provides a comprehensive overview of the solubility and stability characteristics of this compound, complete with detailed experimental protocols for their assessment, aimed at researchers, scientists, and professionals in drug development and analytical sciences.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential before delving into its solubility and stability.

| Property | Value | Source(s) |

| Synonym(s) | 5-Br-DMPAP | [1] |

| CAS Number | 50783-82-9 | [2][3] |

| Molecular Formula | C₁₃H₁₃BrN₄O | [3] |

| Molecular Weight | 321.17 g/mol | [3] |

| Appearance | Red to dark red or purple crystalline powder | [4] |

| Melting Point | 157-160 °C | [5][6] |

| Maximum Absorbance (λmax) | ~443 nm (in certain solvents) | [7] |

Note: The diethylamino analogue (5-Br-PADAP, CAS: 14337-53-2) has a molecular weight of 349.23 g/mol and a melting point of 157-158 °C.[4][8]

I. Solubility Profile

The solubility of this compound is a critical factor in its application, particularly in preparing stock solutions and reaction media for analytical assays.

Qualitative Solubility Insights

Based on its molecular structure—a largely nonpolar aromatic system with a polar phenol group and basic nitrogen atoms—a general solubility profile can be inferred.

-

Aqueous Solubility: The compound exhibits very low solubility in water.[9] The large hydrophobic surface area of the bromopyridyl and phenyl rings counteracts the hydrogen bonding potential of the phenolic hydroxyl and amino groups.

-

Organic Solvent Solubility: It is readily soluble in polar organic solvents. Ethanol is commonly used to prepare stock solutions.[9] Other suitable solvents likely include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and acetonitrile.

-

pH-Dependent Solubility: The molecule possesses both acidic (phenolic hydroxyl) and basic (pyridyl and amino nitrogens) functional groups. Therefore, its solubility in aqueous media is expected to be pH-dependent. In acidic solutions, protonation of the nitrogen atoms may increase solubility. Conversely, in alkaline solutions, deprotonation of the phenolic hydroxyl group to form a phenolate salt should also enhance aqueous solubility.

Enhancing Aqueous Solubility for Analytical Applications

In many spectrophotometric methods, the reaction between the dye and metal ions is carried out in an aqueous matrix. To overcome the poor water solubility of the reagent and its resulting metal complexes, surfactants are often employed. Non-ionic surfactants like Triton X-100 or cationic surfactants can form micelles that encapsulate the hydrophobic dye molecule, increasing its solubility and preventing the precipitation of the metal-dye chelate.[10][11][12]

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determine the solubility of this compound in various solvents. This method is a self-validating system, as equilibrium is approached from both undersaturated and supersaturated states.

Objective: To quantitatively determine the solubility of the compound in selected solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Selection of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, DMF, pH-adjusted buffers)

-

Thermostatic shaker bath

-

UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm, PTFE or other compatible material)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a concentrated stock solution of the compound in a solvent where it is freely soluble (e.g., ethanol).

-

Create a series of dilutions from the stock solution to generate a calibration curve using UV-Vis spectrophotometry at the λmax. This curve will correlate absorbance with concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Prepare multiple vials for each solvent.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine the concentration using the previously established calibration curve.

-

-

Data Calculation:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the quantitative determination of solubility.

II. Stability Profile

The chemical stability of this compound is crucial for its shelf-life as a solid reagent and for the reproducibility of analytical methods that use it in solution. Degradation can lead to a loss of potency and the formation of interfering impurities.

Factors Influencing Stability

-

pH: The azo linkage (-N=N-) can be susceptible to cleavage under extreme pH conditions, although pyridylazo compounds are generally more stable than many other azo dyes. The phenol group is susceptible to oxidation, which is often accelerated at alkaline pH.

-

Oxidation: Aromatic amines and phenols are prone to oxidation by atmospheric oxygen or other oxidizing agents. This can lead to the formation of colored degradation products that may interfere with spectrophotometric measurements.

-

Light (Photostability): Azo compounds can undergo photo-induced degradation, often involving isomerization (cis-trans) or cleavage of the azo bond. Therefore, the solid reagent and its solutions should be protected from light.[5][13]

-

Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis and oxidation, following the principles of the Arrhenius equation.

Likely Degradation Pathways

While specific degradation pathways for this molecule are not extensively documented, general knowledge of related compounds suggests potential routes:

-

Oxidative Cleavage: Oxidation could lead to the cleavage of the azo bond, potentially forming 5-bromo-2-pyridone and oxidized derivatives of 5-dimethylaminophenol.

-

Reductive Cleavage: Under reducing conditions, the azo bond can be cleaved to form 5-bromo-2-aminopyridine and 2-amino-5-dimethylaminophenol.

-

Oxidation of the Phenol Ring: The electron-rich aminophenol ring is susceptible to oxidation, leading to the formation of quinone-like structures.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[6][9][14] The following protocol is based on ICH guidelines.

Objective: To assess the stability of the compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector or Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column

-

Photostability chamber

-

Oven

Procedure:

-

Method Development:

-

Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A gradient method using a mobile phase of acetonitrile and a pH-adjusted aqueous buffer is a common starting point. The purity of the main peak can be assessed using a photodiode array (PDA) detector.

-

-

Preparation of Stressed Samples:

-

Prepare solutions of the compound (e.g., in 50:50 acetonitrile:water) for each stress condition.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently.

-

Oxidation: Add H₂O₂ (e.g., 3%). Keep at room temperature.

-

Thermal Degradation: Store the solution in an oven at an elevated temperature (e.g., 60 °C). Keep a sample of the solid powder in the oven as well.

-

Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil.

-

Control Sample: Store a solution and the solid powder under normal laboratory conditions, protected from light.

-

-

Analysis:

-

At specified time points, withdraw an aliquot from each stressed sample.

-

Neutralize the acid and base hydrolysis samples before injection.

-

Analyze all samples by the developed HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times of the degradation products.

-

If coupled with a mass spectrometer, obtain the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

-

The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

-

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation stability study.

Conclusion and Recommendations

This compound is a valuable analytical reagent whose efficacy is intrinsically linked to its solubility and stability. While it exhibits poor aqueous solubility, this can be readily overcome by using polar organic solvents for stock solutions and incorporating surfactants for applications in aqueous media.

The stability of the compound is a more critical consideration. It is susceptible to degradation by light, oxidation, and extreme pH conditions. Therefore, for reliable and reproducible results, the following is recommended:

-

Storage: The solid reagent should be stored in a tightly sealed, amber-colored container in a cool, dry, and dark place. Recommended storage temperatures are often 2-8°C.[4][15]

-

Solution Preparation: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept refrigerated in amber vials and for a limited duration, which should be validated by stability studies.

-

Method Development: When using this reagent in a new analytical method, it is crucial to assess its stability under the specific conditions of the assay (e.g., pH, temperature, presence of other reagents) to ensure the integrity of the results.

By understanding and controlling for these factors, researchers can confidently employ this compound to its full potential in sensitive analytical applications.

References

- ECHEMI. (n.d.). 5-Br-PADAP SDS, 14337-53-2 Safety Data Sheets.

- Ghasemi, J., & Niazi, A. (2001). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.

- Rani, S., & Singh, A. (2016).

- Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.

- Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97%.

- Singh, R., & Rehman, Z. (2012). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations.

- Qiu, X. C., & Zhu, Y. Q. (1986). This compound (5-Br-DMPAP) as a Reagent for Spectrophotometric Determination of Iron (III). Taylor & Francis Online.

- Rawat, J. P., Kamoonpuri, S. I. M., & Alam, M. S. (2006). Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium.

- Auckburally, N., El Bir, S., Evrard, D., Dustou, B., Latapie, L., Boumati, L., Roques, C., & Gros, P. (2022). Elucidation of the stoichiometry of Fe(III) and Fe(II) complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). Application to Fe(III) and Fe(II) Electrochemical Determination at Trace Level in Natural Water. International Journal of Electrochemical Science, 17, 220122.

- Chem-Impex. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.

- Sharma, R. K., & Singh, R. (2004). On-line complexation of zinc with 5-Br-PADAP and preconcentration using a knotted reactor for inductively coupled plasma atomic emission spectrometric determination in river water samples.

- Ottokemi. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97%.

- U.S. Department of Energy. (1976). SPECTROPHOTOMETRIC DETERMINATION OF URANIUM IN NUCLEAR WASTE. OSTI.gov.

- Biocompare. (n.d.). 5-Br-PADAP from Aladdin Scientific.

- CP Lab Safety. (n.d.). This compound, [for Colorimetric Determination of Cd], 100mg.

- Fisher Scientific. (n.d.). This compound 93.0+%, TCI America™ 100 mg.

- Mohammed, H. S., & Sultan, A. (2024). Synthesis, spectral studies and antioxidant study of metal-coordinated azo-dye of pyridine and its analytical application for spectrophotometric micro-determination of copper(II).

- El-Sayed, A. Y., El-Sattar, M. A., & El-Sherif, Z. A. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PMC - NIH.

- CookeChem. (n.d.). This compound [for Colorimetric Determination of Cd] , >93.0%(HPLC) , 50783-82-9.

Sources

- 1. Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. scispace.com [scispace.com]

- 8. pharmainfo.in [pharmainfo.in]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97% 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 12. moravek.com [moravek.com]

- 13. osti.gov [osti.gov]

- 14. pharmtech.com [pharmtech.com]

- 15. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97 14337-53-2 [sigmaaldrich.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (CAS: 14337-53-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chromogenic Agent

In the landscape of analytical chemistry and diagnostics, the demand for sensitive, reliable, and robust reagents is perpetual. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known in the scientific community as Bromo-PADAP or 5-Br-PADAP, has established itself as a cornerstone chromogenic chelating agent. Its remarkable ability to form intensely colored complexes with a variety of metal ions has made it an invaluable tool for spectrophotometric analysis across diverse fields, from environmental monitoring to clinical diagnostics.

This guide moves beyond a simple datasheet. It is designed to provide a deep, practical understanding of Bromo-PADAP, grounded in established scientific principles and field-proven applications. We will explore not just the "what" but the "why"—delving into the causality behind its synthesis, the intricacies of its chelation mechanism, and the rationale behind specific experimental protocols. Our objective is to equip you, the researcher and scientist, with the knowledge to not only utilize this compound effectively but to innovate upon its applications with confidence.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is the bedrock of its successful application. Here, we delineate the essential identifiers and properties of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name : 2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol[1][4]

-

Common Synonyms : Bromo-PADAP, 5-Br-PADAP, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol[1][3][5]

Structural Representation:

The molecule's architecture is key to its function, comprising three critical moieties: a brominated pyridine ring, an azo bridge, and a diethylaminophenol group.[1]

Caption: Experimental workflow for the synthesis and purification of Bromo-PADAP.

Step-by-Step Methodology

Part 1: Diazotization of 5-Bromo-2-aminopyridine

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 5-bromo-2-aminopyridine in a mixture of ethanol and concentrated hydrochloric acid.

-

Cooling: Immerse the flask in an ice-salt bath and cool the solution to between 0 and 5 °C with constant stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled aminopyridine solution over 30 minutes, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Reaction: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. This solution should be used immediately in the next step.

Part 2: Azo Coupling and Purification

-

Phenol Preparation: In a separate beaker, dissolve 5-(diethylamino)phenol in a dilute aqueous solution of sodium hydroxide.

-

Cooling: Cool this solution in an ice bath to 0-5 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Part 1 to the cold phenol solution with vigorous stirring. The pH should be maintained between 8 and 10; adjust with additional NaOH if necessary. A dark red or purple precipitate will form immediately.

-

Reaction Completion: Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

-

Isolation: Collect the crude Bromo-PADAP precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Purification: The key to high purity is recrystallization. Dissolve the crude product in hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The final product should be a crystalline powder. Purity can be confirmed by melting point determination and HPLC. [7]

Mechanism of Action: The Chemistry of Color

Bromo-PADAP's utility is rooted in its function as a tridentate chelating ligand. The formation of a stable complex with a metal ion causes a significant shift in the molecule's electronic structure, resulting in a dramatic color change that can be quantified using UV-Visible spectrophotometry.

Coordination and Chelation

The interaction with metal ions involves coordination through three specific sites on the Bromo-PADAP molecule:

-

The nitrogen atom of the pyridine ring.

-

One of the nitrogen atoms of the azo bridge (-N=N-).

-

The oxygen atom of the phenolic hydroxyl group (following deprotonation).

This multi-point attachment forms stable five- and six-membered chelate rings with the metal ion, a thermodynamically favorable arrangement known as the chelate effect. [1]The stability of these complexes allows for the sensitive detection of metal ions even at trace concentrations.

Caption: Coordination sites of Bromo-PADAP forming a stable chelate with a metal ion.

The Chromogenic Shift

The intense color of the Bromo-PADAP-metal complexes arises from charge-transfer transitions. Upon chelation, the electron density within the ligand's extensive π-system is altered. This change lowers the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). As a result, the complex absorbs light at a longer wavelength (a bathochromic or red shift) compared to the free ligand. This shift is visually observed as a distinct color change and is the principle behind its use in colorimetric assays.

| Species | Typical λmax | Observed Color |

| Free Bromo-PADAP (ligand) | ~443 nm | Orange-Red |

| Bromo-PADAP-Uranium(VI) Complex | ~578 nm | Pink/Red-Violet |

| Bromo-PADAP-Zinc(II) Complex | ~550-560 nm | Red |

Core Applications and Experimental Protocols

Bromo-PADAP is a versatile reagent with applications in environmental analysis, clinical chemistry, and industrial quality control. [7][8]We present detailed, field-proven protocols for the determination of two common analytes: Uranium and Zinc.

Spectrophotometric Determination of Uranium(VI)

This method is highly sensitive for detecting trace uranium in environmental water samples, ores, and process liquors. [5][6][9]The protocol involves the formation of a stable ternary complex, often requiring masking agents to prevent interference from other ions.

Causality Behind Protocol Choices:

-

pH Control (7.6-8.2): This pH range is optimal for the formation of the uranyl-Bromo-PADAP complex and ensures the deprotonation of the phenolic hydroxyl for coordination. [3]Buffers like triethanolamine are used to maintain this pH.

-

Masking Agents (e.g., CyDTA, Sulfosalicylic Acid, Fluoride): Uranium is often found in complex matrices. Masking agents form stable, colorless complexes with potential interfering ions (like Fe³⁺, Al³⁺, Th⁴⁺), preventing them from reacting with Bromo-PADAP. [3][10]* Surfactant/Solvent (e.g., Ethanol, SDS, Triton X-100): Bromo-PADAP and its metal complexes have low aqueous solubility. [7]Organic solvents or surfactants are used to keep the complex in solution and prevent precipitation, ensuring a stable and accurate absorbance reading.

Protocol: Uranium(VI) in Aqueous Samples

-

Reagent Preparation:

-

Bromo-PADAP Solution (0.05% w/v): Dissolve 0.05 g of Bromo-PADAP in 100 mL of absolute ethanol. [3] * Buffer Solution (pH 8.2): Prepare a triethanolamine (TEA) buffer and adjust the pH to 8.2 using HCl or NaOH. [3] * Complexing/Masking Solution: Dissolve Cyclohexanediaminetetraacetic acid (CyDTA) and sulfosalicylic acid in deionized water, adjusting the pH to 8.2. [3]2. Sample Preparation:

-

Take a known volume of the sample solution (e.g., 10 mL) and place it in a 25 mL volumetric flask.

-

If the sample is highly acidic, adjust the pH to be near neutral.

-

-

Complex Formation:

-

Add 1.0 mL of the complexing/masking solution to the flask and swirl.

-

Add 2.0 mL of the buffer solution. [3] * Add 2.0 mL of the Bromo-PADAP solution and mix well.

-

Dilute to the 25 mL mark with deionized water or an ethanol/water mixture as required by the specific method. [10]4. Measurement:

-

Allow the color to develop for at least 15 minutes.

-

Measure the absorbance at the wavelength of maximum absorption (λmax ≈ 576-578 nm) against a reagent blank. [3][10]The reagent blank contains all reagents except the uranium sample.

-

-

Quantification:

-

Prepare a series of standard uranium solutions of known concentrations and follow the same procedure to create a calibration curve (Absorbance vs. Concentration).

-

Determine the concentration of the unknown sample from the calibration curve.

-

Spectrophotometric Determination of Zinc in Serum

This application is vital in clinical diagnostics for assessing nutritional status. A related, more water-soluble compound, 5-Br-PAPS, is often preferred for automated systems, but Bromo-PADAP remains a potent reagent for this analysis. [7]

Protocol: Zinc in Serum Samples

-

Reagent Preparation:

-

Bromo-PADAP Reagent: Prepare a solution of Bromo-PADAP in a suitable organic solvent or a micellar solution (e.g., with Triton X-100) to enhance solubility.

-

Buffer (pH ~9.8): A bicarbonate or similar alkaline buffer is used to facilitate complex formation.

-

-

Sample Preparation:

-

Centrifuge a whole blood sample to separate the serum.

-

To release zinc from proteins, the serum is typically treated with a deproteinizing agent like trichloroacetic acid (TCA). Centrifuge to pellet the precipitated proteins and use the clear supernatant for analysis.

-

-

Procedure:

-

In a cuvette or microplate well, mix the deproteinized serum sample with the buffer.

-

Add the Bromo-PADAP reagent. A red chelate complex will form.

-

Incubate for 5-10 minutes at a controlled temperature (e.g., 25 °C or 37 °C) to ensure complete reaction.

-

-

Measurement:

-

Measure the absorbance at the λmax of the zinc complex (approx. 560 nm) against a reagent blank.

-

-

Quantification:

-

Use a standard zinc solution of known concentration to calibrate the assay and calculate the zinc concentration in the serum sample.

-

Safety, Handling, and Storage

As a professional in a research environment, adherence to safety protocols is non-negotiable. Bromo-PADAP, like all chemical reagents, requires careful handling.

Hazard Identification

Based on available Safety Data Sheets (SDS), Bromo-PADAP is classified as:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2): Causes serious eye irritation.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.

-

If in Eyes: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.

-

If Ingested: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Recommended storage temperature is 2-8°C. [2][7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Reagent of Enduring Significance

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is more than just a chemical compound; it is a solution to complex analytical challenges. Its high sensitivity, coupled with the versatility to be adapted for various metal ions and sample matrices, ensures its continued relevance in research and development. By understanding its synthesis, mechanism, and the nuanced causality behind its application protocols, scientists and researchers can fully harness its potential, driving innovation and precision in their analytical endeavors.

References

-

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol - EvitaChem.

-

Gallium nitrate - Wikipedia.

-

14337-53-2 (C15H17BrN4O) - PubChemLite.

-

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | 14337-53-2 | FB71704 - Biosynth.

-

Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP - RSC Publishing.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Spectrophotometric determination of trace amount of uranium (VI) in different aqueous and organic streams of nuclear fuel processing using 2-(5-bromo-2-pyridylazo-5-diethylaminophenol) - ResearchGate.

-

Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8 - ResearchGate.

-

Bromo-PADAP | CAS#14337-53-2 | dye agent - MedKoo Biosciences.

-

Zinc - (Colorimetric Method with 5- Brom-PAPS) - sdi-fz.com.

-

Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed.

-

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | CAS 14337-53-2 | SCBT - Santa Cruz Biotechnology.

-

2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol - Smolecule.

-

2-((5-Bromopyridin-2-yl)diazenyl)-5-(diethylamino)phenol | Pharmaffiliates.

-

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol - Chem-Impex.

-

2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97% - Ottokemi.

-

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, [for Colorimetric Determination of Cd], 100mg - CP Lab Safety.

-

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol - Sigma-Aldrich.

Sources

- 1. Buy 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (EVT-314609) | 14337-53-2 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. calpaclab.com [calpaclab.com]

- 7. biosynth.com [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Br-PADAP UV-Vis光谱的溶剂效应 [yyhx.ciac.jl.cn]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molar Absorptivity of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylazo dyes, particularly 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) and its analogues like 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (also abbreviated as 5-Br-PADAP), are renowned for their exceptional sensitivity as chromogenic reagents. These compounds form intensely colored complexes with a wide array of metal ions, a property that is fundamental to their extensive use in spectrophotometric analysis. The high molar absorptivity of these complexes allows for the precise quantification of trace amounts of metals in diverse matrices, including environmental, biological, and industrial samples. This guide provides a comprehensive exploration of the principles governing the molar absorptivity of 5-Br-PADAP complexes, detailing the underlying chemistry, experimental methodologies for its determination, and the critical factors that influence this crucial analytical parameter.

The Foundational Role of 5-Br-PADAP in Spectrophotometry